
(2,3-Dihydroxycyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydroxycyclopentyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for (2,3-Dihydroxycyclopentyl)acetic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves cyclopentene derivatives as precursors. For example, cyclopentene epoxidation followed by dihydroxylation can yield the dihydroxycyclopentyl backbone. Acetic acid coupling is achieved via nucleophilic substitution or esterification under acidic catalysis. To ensure stereochemical purity, chiral resolution techniques (e.g., enzymatic resolution) or asymmetric catalysis (e.g., Sharpless dihydroxylation) are recommended. Chromatographic validation (chiral HPLC or GC) should confirm enantiomeric excess ≥98% .
Q. How can the purity and concentration of this compound be quantified in aqueous solutions?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm) is optimal. Use a C18 column and isocratic elution with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% trifluoroacetic acid. Calibrate against a certified reference standard. For rapid quantification, potentiometric titration with 0.1 M NaOH can be employed, but validate against HPLC results to mitigate interference from carboxylate analogs .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : 1H- and 13C-NMR in D2O or DMSO-d6 resolve hydroxyl and carboxylic proton signals. Key diagnostic peaks: cyclopentyl CH-OH (δ 3.5–4.0 ppm) and acetic acid carbonyl (δ 170–175 ppm).
- FT-IR : Confirm hydroxyl (3200–3500 cm−1) and carboxylic acid (1700 cm−1) functional groups.
- X-ray crystallography : For absolute stereochemical confirmation, grow single crystals in ethanol/water (1:1) and analyze in a monoclinic system (e.g., space group P21/c) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Characterize the compound’s solid-state forms using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). Measure solubility in water, DMSO, and ethanol at 25°C using gravimetric analysis (saturation shake-flask method). Validate results with dynamic light scattering (DLS) to detect aggregates. Cross-reference with computational solubility predictions (e.g., COSMO-RS) .
Q. What strategies optimize the stability of this compound in long-term storage?
- Methodological Answer :
- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis.
- Light sensitivity : Store in amber glass under nitrogen to prevent photooxidation of hydroxyl groups.
- pH-dependent degradation : Buffer aqueous solutions at pH 4–6 to minimize ester hydrolysis. Lyophilization is recommended for long-term storage .
Q. How can in silico modeling predict the biological activity of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against cyclooxygenase (COX) or dehydrogenase enzymes, leveraging the dihydroxycyclopentyl moiety’s potential hydrogen-bonding interactions. Pharmacokinetic properties (logP, bioavailability) can be predicted via SwissADME. Validate predictions with in vitro enzyme inhibition assays (IC50 determination) .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Reaction scalability : Replace batch processes with flow chemistry to improve dihydroxylation efficiency.
- Purification : Optimize flash chromatography using gradient elution (ethyl acetate/hexane → methanol/dichloromethane).
- Cost reduction : Substitute expensive catalysts (e.g., OsO4) with biocatalysts (e.g., lipases for esterification) .
Properties
CAS No. |
180195-94-2 |
---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(2,3-dihydroxycyclopentyl)acetic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(5)11)3-6(9)10/h4-5,7-8,11H,1-3H2,(H,9,10) |
InChI Key |
LHOOASPXYCEHQP-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1CC(=O)O)O)O |
Canonical SMILES |
C1CC(C(C1CC(=O)O)O)O |
Synonyms |
Cyclopentaneacetic acid, 2,3-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.